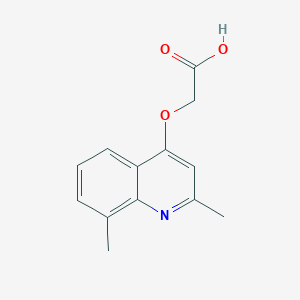

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid, also known as DMQA, is an organic compound commonly used in scientific research. It is a derivative of quinoline and is used in the synthesis of a variety of compounds for a range of applications. DMQA is a versatile compound that has been studied for its potential use in drug development, as well as for its biochemical and physiological effects.

Applications De Recherche Scientifique

Biomonitoring and Metabolic Pathways

Heterocyclic aromatic amines, like MeIQx (a compound structurally related to DMQA), are monitored in human exposure studies by measuring their metabolites in urine. These studies highlight the significance of N-oxidation in the metabolism of HAAs in vivo. For instance, the development of biomonitoring procedures for heterocyclic aromatic amine metabolites showcases the intricate metabolic pathways these compounds undergo, including their phase II conjugation reactions such as glucuronidation and sulfamation, which are significant pathways of detoxification in humans (Stillwell et al., 1999).

Neurotoxicity and Neurological Disorders

Quinolinic acid, a neurotoxin and an agonist of N-methyl-D-aspartate receptors, has been implicated in the etiology of human seizure disorders and other neurological conditions. Research quantifying quinolinic acid in brain and cerebrospinal fluid (CSF) of patients with seizures or other neurological impairments reveals its potential role in the pathogenesis of these disorders. Elevated levels of quinolinic acid in the CSF are associated with various stages of neurological diseases, suggesting its direct involvement in brain dysfunction associated with conditions like HIV-1 infection and traumatic brain injury (Heyes et al., 1990).

Implications in Disease Mechanisms

Studies have shown that HAAs and their metabolites may have implications in disease mechanisms, including cancer and neurodegenerative diseases. For example, the urinary excretion of sulfamate and glucuronide conjugates of MeIQx highlights the body's effort to detoxify potentially harmful compounds. The metabolism of these amines, including the formation of DNA adducts, provides insight into the carcinogenic potential of HAAs, which is a significant concern in public health research (Stillwell et al., 1994).

Propriétés

IUPAC Name |

2-(2,8-dimethylquinolin-4-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-4-3-5-10-11(17-7-12(15)16)6-9(2)14-13(8)10/h3-6H,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMXXTAIGYFCOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2639116.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/no-structure.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2639123.png)

![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639128.png)

![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2639129.png)